9(S)-Pahsa - 2097130-87-3

9(S)-Pahsa

Catalog Number: EVT-1470248
CAS Number: 2097130-87-3
Molecular Formula: C34H66O4
Molecular Weight: 538.9
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
9-PAHSA is a newly identified endogenous lipid that belongs to a collection of branched fatty acid esters of hydroxy fatty acids (FAHFAs). It is found in wild-type and AG4OX mice, as well as humans, and is reduced in the serum and adipose tissues of insulin-resistant humans. 9-PAHSA improves glucose tolerance, stimulates insulin secretion, and has anti-inflammatory effects in mice. 9(S)-PAHSA is the S enantiomer of 9-PAHSA. There are no published reports on the activity of this enantiomer.

8R-Hydroxy-9Z,12Z-octadecadienoic acid

    Compound Description: 8R-Hydroxy-9Z,12Z-octadecadienoic acid is a metabolite of linoleic acid (18:2n-6) produced by the action of lipoxygenase enzymes. []

    Relevance: This compound, like (9S)-9-hexadecanoyloxyoctadecanoic acid, is a fatty acid derivative with a hydroxyl group. The difference lies in the position of the hydroxyl group (8R vs. 9S) and the presence of an ester linkage with hexadecanoic acid in (9S)-9-hexadecanoyloxyoctadecanoic acid. Additionally, both compounds share a common precursor, linoleic acid, highlighting their close structural relationship within fatty acid metabolism. []

9S-Hydroxy-10-oxo-12Z-octadecenoic acid

    Compound Description: 9S-Hydroxy-10-oxo-12Z-octadecenoic acid is an α-ketol derived from the unstable allene oxide, 9S(10)-epoxy-10,12Z-octadecadienoic acid, produced in a reaction catalyzed by 9S-DOX-allene oxide synthase. []

    Relevance: This compound is closely related to (9S)-9-hexadecanoyloxyoctadecanoic acid, both sharing a similar chain length and the presence of a hydroxyl group at the 9S position. The key difference lies in the ketone group at the 10-position and the absence of the hexadecanoyl ester in this compound. These shared features suggest a potential metabolic link between the two compounds. []

8S-Hydroperoxy-9Z-octadecenoic acid

    Compound Description: 8S-Hydroperoxy-9Z-octadecenoic acid is a product of oleic acid (18:1n-9) oxidation, indicating the presence of 8,9-diol synthase activity. []

    Relevance: This compound exhibits structural similarities to (9S)-9-hexadecanoyloxyoctadecanoic acid, featuring an 18-carbon chain. The primary differences include the location of the oxygenation (hydroperoxide at C8 vs. hydroxyl at C9), the saturation of the fatty acid chain, and the esterification in (9S)-9-hexadecanoyloxyoctadecanoic acid. []

8S,9S-Dihydroxy-10E-octadecenoic acid

    Compound Description: 8S,9S-Dihydroxy-10E-octadecenoic acid is a metabolite generated from oleic acid (18:1n-9), providing evidence for the activity of 8,9-diol synthase. []

    Relevance: Similar to (9S)-9-hexadecanoyloxyoctadecanoic acid, this compound possesses an 18-carbon chain. The distinctions lie in the presence of two hydroxyl groups (at C8 and C9), the double bond position (10E), and the absence of the hexadecanoyl ester, highlighting the structural variations within the same class of fatty acid derivatives. []

9S(10)Epoxy-10,12Z-octadecadienoic acid

    Compound Description: 9S(10)Epoxy-10,12Z-octadecadienoic acid, an unstable allene oxide, is synthesized by 9S-DOX-allene oxide synthase. This compound quickly decomposes into the α-ketol, 9S-hydroxy-10-oxo-12Z-octadecenoic acid. []

9S-Hydroperoxy-10E,12Z-octadecadienoic acid (9S-HPODE)

    Compound Description: 9S-Hydroperoxy-10E,12Z-octadecadienoic acid is an intermediate product in the biosynthesis of oxylipins. Mycelia convert linoleic acid (18:2n-6) to 9S-HPODE. []

Source and Classification

9(S)-Pahsa is classified under the broader category of hydroxy fatty acids and their esters. It is synthesized endogenously in various tissues and can also be obtained through synthetic methods. The compound has been studied for its role in metabolic processes and its potential anti-inflammatory properties .

Synthesis Analysis

Methods and Technical Details

The synthesis of 9(S)-Pahsa has been achieved through several methodologies. One notable approach involves an asymmetric synthesis that utilizes chiral starting materials such as epichlorohydrin. This method allows for the production of enantiopure forms of 9(S)-Pahsa with high enantiomeric excess (greater than 98%) and yields exceeding 60% .

The synthetic route typically includes:

  1. Epoxide Opening: Using Grignard reagents to open epoxides derived from chiral precursors.
  2. Esterification: The resulting secondary alcohols are esterified with palmitoyl chloride to yield 9(S)-Pahsa.
  3. Purification: The final product is purified using techniques such as liquid chromatography to separate stereoisomers effectively .
Molecular Structure Analysis

Structure and Data

The molecular structure of 9(S)-Pahsa features a hydroxyl group at the ninth carbon position of the stearic acid chain, linked to a palmitic acid moiety. The structural formula can be represented as follows:

C21H42O3\text{C}_{21}\text{H}_{42}\text{O}_3

This structure contributes to its unique biochemical properties, including its interaction with biological membranes and enzymes .

Chemical Reactions Analysis

Reactions and Technical Details

9(S)-Pahsa undergoes various chemical reactions typical of fatty acid esters, including hydrolysis and transesterification. These reactions are significant for understanding its stability and reactivity in biological systems. Hydrolysis can yield free fatty acids and glycerol, while transesterification can alter the ester composition, potentially affecting biological activity .

Mechanism of Action

Process and Data

The mechanism of action for 9(S)-Pahsa involves its interaction with G protein-coupled receptors (GPCRs), which play a crucial role in cellular signaling pathways. Preclinical studies suggest that 9(S)-Pahsa may modulate glucose metabolism and exhibit anti-inflammatory effects by influencing immune cell activity . The compound appears to activate specific GPCRs, leading to downstream effects that promote metabolic health.

Physical and Chemical Properties Analysis

Physical and Chemical Properties

  • Molecular Weight: Approximately 342.57 g/mol
  • Solubility: Soluble in organic solvents; limited solubility in water.
  • Melting Point: Data on melting point varies but generally falls within the range typical for fatty acid esters.

Analytical methods such as mass spectrometry have been employed to characterize the compound's properties, confirming its identity and purity through fragmentation patterns specific to its structure .

Applications

Scientific Uses

9(S)-Pahsa has potential applications in several scientific fields:

  • Metabolic Research: Due to its role in glucose metabolism, it may be utilized in studies focused on insulin sensitivity and metabolic disorders.
  • Anti-inflammatory Studies: Its ability to modulate immune responses positions it as a candidate for research into treatments for inflammatory diseases.
  • Biochemical Assays: As a reference compound in analytical chemistry, it aids in the development of methods for quantifying FAHFAs in biological samples .
Introduction to 9(S)-PAHSA and FAHFAs

Discovery and Structural Characterization of Fatty Acid Esters of Hydroxy Fatty Acids (FAHFAs)

Fatty Acid Esters of Hydroxy Fatty Acids (FAHFAs) represent a structurally diverse class of endogenous lipids first identified in 2014 during lipidomic analyses of adipose tissue from insulin-sensitive transgenic mice overexpressing GLUT4 in adipocytes (AG4OX mice). These lipids are characterized by a branched ester bond linking a fatty acid (FA) to the hydroxyl group of a hydroxy fatty acid (HFA), forming distinct regioisomers defined by the position of this esterification (e.g., 5-, 9-, or 12-) [1] [6]. The term "PAHSA" specifically denotes Palmitic Acid esters of Hydroxy Stearic Acid. Over 46 FAHFA families and 583 regioisomers have been cataloged in mammalian tissues, with variations in chain length, saturation, and branching position contributing to their structural heterogeneity [1] [6]. FAHFAs are subclassified as monoestolides (single ester linkage) and belong to the broader estolide family. Their discovery emerged from investigations into the metabolic benefits of enhanced de novo lipogenesis in adipose tissue, where elevated FAHFA levels correlated with improved glucose tolerance and reduced inflammation [1] [3].

Structural Diversity and Nomenclature:

  • Nomenclature: FAHFAs are abbreviated as X-YYFAHZFA, where "X" indicates the ester bond position on the HFA, "YY" and "Z" denote the carbon chain lengths of the FA and HFA, respectively, and the letters indicate saturation (e.g., "P" for palmitic acid, "S" for stearic acid). For example, 9-PAHSA refers to palmitic acid esterified at the 9th carbon of hydroxystearic acid [1].
  • Isomer Complexity: Each FAHFA family (e.g., PAHSA) comprises multiple regioisomers (e.g., 5-PAHSA, 9-PAHSA, 13-PAHSA). Theoretical calculations suggest >3,000 possible structures when considering chain permutations and stereochemistry [1].

Table 1: Major FAHFA Families and Representative Isomers

FAHFA FamilyFull NameCommon IsomersBiological Significance
PAHSAPalmitic Acid Hydroxy Stearic Acid5-, 7-, 9-, 10-, 12-, 13-Anti-diabetic, anti-inflammatory
OAHSAOleic Acid Hydroxy Stearic Acid9-, 12-Adipose tissue enrichment
DHAHLADocosahexaenoic Acid Hydroxy Linoleic Acid13-Anti-inflammatory
POA-HPAPalmitoleic Acid Hydroxy Palmitic Acid9-Metabolic regulation

Role of Stereochemistry in 9-PAHSA Bioactivity: S- vs. R-Isomer Differentiation

The hydroxystearic acid moiety of 9-PAHSA contains a chiral center at the carbon bearing the hydroxyl group, generating two enantiomers: R-9-PAHSA and S-9-PAHSA. Endogenous 9-PAHSA in mammalian adipose tissue predominantly exists as the R-isomer (80–90%) [2]. However, the S-isomer exhibits superior bioactivity in metabolic and neuroprotective contexts:

  • Metabolic Effects: S-9-PAHSA enhances glucose-stimulated insulin secretion and skeletal muscle glucose uptake more potently than the R-isomer. This stereospecificity arises from preferential activation of G-protein-coupled receptors (e.g., GPR40) and insulin signaling pathways [7].
  • Enzymatic Specificity: Biosynthetic enzymes like Adipose Triglyceride Lipase (ATGL) and hydrolytic enzymes like Carboxyl Ester Lipase (CEL) exhibit stereoselectivity. ATGL catalyzes R-9-PAHSA synthesis, while CEL preferentially hydrolyzes the S-isomer, contributing to its lower endogenous abundance [2] [6].
  • Neuroprotection: S-9-PAHSA (but not R) mitigates oxidative stress and apoptosis in neuronal cells exposed to diabetic conditions. This effect is mediated through carbonic anhydrase III (CAIII), which amplifies mitochondrial function and antioxidant responses [7].

Table 2: Functional Differences Between 9-PAHSA Enantiomers

PropertyS-9-PAHSAR-9-PAHSA
Endogenous AbundanceLow (10–20%)High (80–90%)
Insulin SecretionStrong enhancementModerate
GPR40 ActivationPotent agonistWeak agonist
CAIII-Dependent NeuroprotectionYesNo
Hydrolysis by CELRapidSlow

Endogenous Distribution and Physiological Relevance of 9(S)-PAHSA in Mammalian Systems

9-PAHSA isomers are distributed across metabolic and immune tissues, with concentrations influenced by nutritional status, insulin sensitivity, and disease states:

  • Tissue-Specific Levels: White adipose tissue (WAT) and brown adipose tissue (BAT) contain the highest FAHFA concentrations (1–200 pmol/g), followed by serum (0.5–500 nmol/L). 9-PAHSA is enriched in subcutaneous WAT and declines during insulin resistance [1] [3] [8].
  • Physiological Regulators:
  • Fasting: Increases subcutaneous WAT FAHFAs by 2–3 fold, suggesting roles in energy mobilization [6].
  • Exercise: Elevates serum and WAT PAHSA levels in elderly women [6].
  • Obesity: Reduces 9-PAHSA in human breast milk, potentially impairing neonatal metabolic programming [8].
  • Molecular Functions:
  • Glucose Homeostasis: 9-PAHSA enhances insulin sensitivity via GPCR activation (GPR40) and GLUT4 translocation [3] [5].
  • Anti-inflammation: Suppresses LPS-induced chemokine secretion (e.g., CXCL10, MIP-1β) by antagonizing chemokine receptors (CCR6, CXCR4) at micromolar concentrations [5].
  • Cardiovascular Protection: Ameliorates vascular calcification and myocardial hypertrophy in diabetic mice by activating autophagy via PI3KIII/BECN1 [3].
  • Metabolic Reservoirs: FAHFAs are esterified into triacylglycerols (FAHFA-TGs), which serve as storage pools in adipocytes. Lipolysis liberates free FAHFAs, dynamically regulating their bioavailability [4] [6].

Table 3: 9-PAHSA Distribution in Human and Murine Tissues

Tissue/BiofluidConcentration RangeFactors Altering Levels
Subcutaneous Adipose Tissue50–200 pmol/g↑ Insulin sensitivity, ↑ fasting; ↓ Obesity
Human Serum5–50 nmol/L↑ Exercise; ↓ Type 2 diabetes
Human Breast Milk0.1–10 nmol/L↓ Maternal obesity
Cardiac Tissue1–20 pmol/g↓ Diabetic cardiomyopathy

Properties

CAS Number

2097130-87-3

Product Name

9(S)-Pahsa

IUPAC Name

(9S)-9-hexadecanoyloxyoctadecanoic acid

Molecular Formula

C34H66O4

Molecular Weight

538.9

InChI

InChI=1S/C34H66O4/c1-3-5-7-9-11-12-13-14-15-16-18-23-27-31-34(37)38-32(28-24-20-17-10-8-6-4-2)29-25-21-19-22-26-30-33(35)36/h32H,3-31H2,1-2H3,(H,35,36)/t32-/m0/s1

InChI Key

MHQWHZLXDBVXML-YTTGMZPUSA-N

SMILES

CCCCCCCCCCCCCCCC(=O)OC(CCCCCCCCC)CCCCCCCC(=O)O

Synonyms

9S-[(1-oxohexadecyl)oxy]-octadecanoic acid

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.